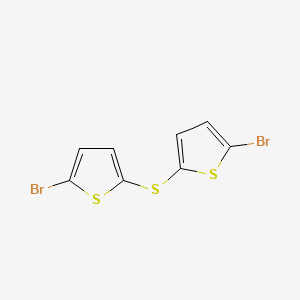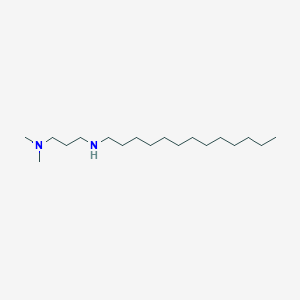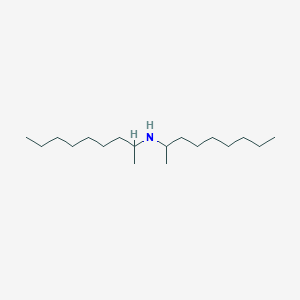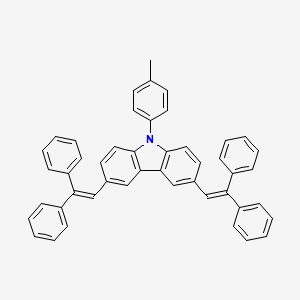
3,6-Bis(2,2-diphenylethenyl)-9-(4-methylphenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(2,2-diphenylethenyl)-9-(4-methylphenyl)-9H-carbazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbazole core substituted with diphenylethenyl and methylphenyl groups, which contribute to its distinct chemical behavior and potential utility in advanced material science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2,2-diphenylethenyl)-9-(4-methylphenyl)-9H-carbazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Carbazole Core: The initial step involves the synthesis of the carbazole core through cyclization reactions of appropriate precursors.
Substitution Reactions: The carbazole core is then subjected to substitution reactions to introduce the diphenylethenyl and methylphenyl groups. This can be achieved using reagents such as diphenylacetylene and methylphenyl halides under specific conditions.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(2,2-diphenylethenyl)-9-(4-methylphenyl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenated reagents and catalysts like palladium on carbon are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrocarbon derivatives.
Scientific Research Applications
3,6-Bis(2,2-diphenylethenyl)-9-(4-methylphenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Science: Its structural properties are valuable in the development of advanced materials with specific mechanical and thermal characteristics.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3,6-Bis(2,2-diphenylethenyl)-9-(4-methylphenyl)-9H-carbazole involves its interaction with molecular targets through its unique structural features. The diphenylethenyl and methylphenyl groups contribute to its binding affinity and specificity towards certain biological molecules. The pathways involved may include:
Electron Transfer: The compound can participate in electron transfer reactions, influencing redox processes in biological systems.
Binding Interactions: It can form non-covalent interactions with proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-9H-carbazole: Lacks the methylphenyl substitution, resulting in different chemical and physical properties.
3,6-Bis(2,2-diphenylethenyl)-9H-carbazole: Similar structure but without the methylphenyl group, leading to variations in reactivity and applications.
Uniqueness
3,6-Bis(2,2-diphenylethenyl)-9-(4-methylphenyl)-9H-carbazole stands out due to its specific substitution pattern, which imparts unique electronic and structural properties. These features make it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
200697-97-8 |
|---|---|
Molecular Formula |
C47H35N |
Molecular Weight |
613.8 g/mol |
IUPAC Name |
3,6-bis(2,2-diphenylethenyl)-9-(4-methylphenyl)carbazole |
InChI |
InChI=1S/C47H35N/c1-34-22-26-41(27-23-34)48-46-28-24-35(30-42(37-14-6-2-7-15-37)38-16-8-3-9-17-38)32-44(46)45-33-36(25-29-47(45)48)31-43(39-18-10-4-11-19-39)40-20-12-5-13-21-40/h2-33H,1H3 |
InChI Key |
FQBQCTYAQVTSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)C=C(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


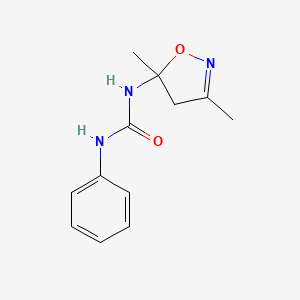
![1-[2-Methyl-5-(2-phenylethenyl)thiophen-3-yl]ethan-1-one](/img/structure/B12563993.png)
![2,3,5-Trimethyl-6-[(prop-2-ene-1-sulfonyl)methyl]pyrazine](/img/structure/B12563999.png)
![Tantalum;2,3,3-trichloro-2-[2-methyl-1-(oxolan-2-yl)-2-phenylpropyl]oxolane](/img/structure/B12564006.png)
![2-Fluorobenzo[f]quinoline](/img/structure/B12564009.png)
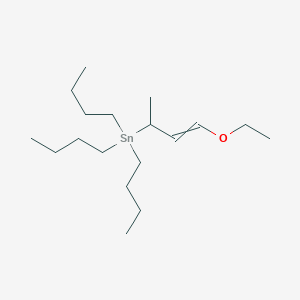
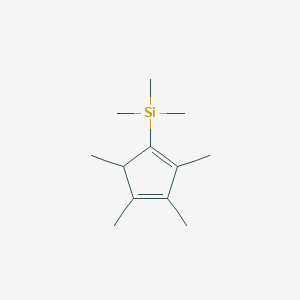
![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
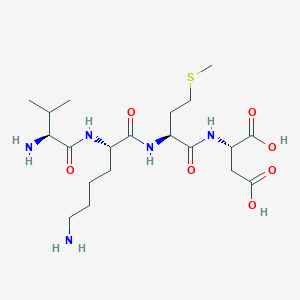
![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
